molecular formula C26H28N2O6 B11118523 2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Cat. No.: B11118523
M. Wt: 464.5 g/mol
InChI Key: OAAZOHWEVAUQST-UHFFFAOYSA-N
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Description

2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is a complex organic compound that features a chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves multiple steps. The initial step typically includes the formation of the chromeno-pyrrol core, followed by the introduction of the propan-2-yloxy group. The final step involves the attachment of the phenoxyacetamide moiety. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)ethanol
  • 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)propanoic acid

Uniqueness

The uniqueness of 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide lies in its specific structural features, such as the chromeno-pyrrol core and the phenoxyacetamide moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-[7-methyl-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C26H28N2O6/c1-15(2)32-12-4-11-28-23(17-6-8-18(9-7-17)33-14-21(27)29)22-24(30)19-13-16(3)5-10-20(19)34-25(22)26(28)31/h5-10,13,15,23H,4,11-12,14H2,1-3H3,(H2,27,29)

InChI Key

OAAZOHWEVAUQST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)OCC(=O)N

Origin of Product

United States

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